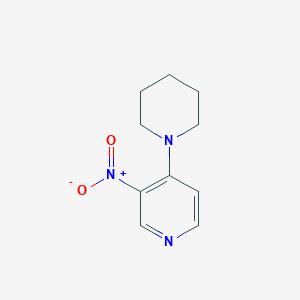

3-Nitro-4-piperidin-1-ylpyridine

描述

Retrosynthetic Analysis of the 3-Nitro-4-piperidin-1-ylpyridine Scaffold

A logical retrosynthetic disconnection of this compound involves severing the C-N bond between the pyridine (B92270) ring and the piperidine (B6355638) nitrogen. This approach points to two primary building blocks: piperidine and a 4-substituted-3-nitropyridine derivative. The most common precursor for the pyridine component is 4-chloro-3-nitropyridine (B21940). This strategy relies on a well-established reaction mechanism, the nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group at the 3-position activates the C-4 position of the pyridine ring for attack by the nucleophilic piperidine.

Approaches to the Pyridine Ring System in this compound Synthesis

Traditional methods for pyridine synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, are foundational in heterocyclic chemistry. nih.govcore.ac.uk The Hantzsch synthesis typically involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. The Bohlmann-Rahtz reaction offers a modification where a 1,3-dicarbonyl compound and an alkynone react with ammonia to yield a polysubstituted pyridine with controlled regiochemistry. core.ac.uk While powerful, these methods would require careful selection of starting materials and potentially further functional group manipulations to achieve the specific 3-nitro-4-substituted pattern required for this synthesis.

Modern synthetic chemistry has been revolutionized by transition metal catalysis, which offers efficient and selective routes to complex molecules. mdpi.com Metal-catalyzed cyclization reactions are particularly effective for constructing heterocyclic rings like pyridine. acsgcipr.org One prominent method is the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by cobalt or rhodium complexes, which can assemble the pyridine ring in a single, atom-economical step. acsgcipr.orgnumberanalytics.com The substitution pattern of the final pyridine is dictated by the substituents on the alkyne and nitrile precursors. Other transition metals like palladium, copper, and iron have also been employed in various cyclization strategies to afford substituted pyridines. mdpi.comnih.govperlego.com For instance, palladium-catalyzed domino reactions can construct pyridine rings from acyclic precursors through a cascade of bond-forming events. perlego.com

Multicomponent reactions (MCRs) are highly convergent and efficient processes where three or more reactants combine in a one-pot operation to form a complex product. bohrium.comnih.govresearchgate.net This approach is prized for its atom economy and ability to rapidly generate diverse molecular scaffolds. bohrium.comrsc.org Several MCRs have been developed for the synthesis of substituted pyridines. nih.govacs.org For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield highly functionalized pyridines under microwave irradiation, often in excellent yields and short reaction times. nih.govacs.org These strategies offer a powerful alternative to traditional multi-step syntheses for accessing complex pyridine structures. researchgate.net

Introduction of the Piperidine Moiety in this compound Synthesis

The final key transformation in the synthesis is the attachment of the piperidine ring to the pyridine core.

Direct amination via nucleophilic aromatic substitution (SNAr) is the most common and efficient method for introducing the piperidine moiety. researchgate.net This reaction typically involves treating a 4-halo-3-nitropyridine, such as 4-chloro-3-nitropyridine, with piperidine. The strong electron-withdrawing effect of the nitro group at the 3-position makes the carbon at the 4-position highly electrophilic and susceptible to attack by the amine.

The reaction conditions for this transformation can be varied, with different solvents and the potential use of microwave irradiation to accelerate the reaction and improve yields. researchgate.net A key advantage of this method is its high regioselectivity, as the substitution occurs preferentially at the position activated by the nitro group. This direct coupling is a robust and widely used method for forming C-N bonds in such aromatic systems. researchgate.netacs.org

Interactive Data Table: Reaction Conditions for Direct Amination

Below is a summary of typical conditions for the direct amination of a halo-pyridine with a secondary amine like piperidine, based on general SNAr principles.

| Precursor | Amine | Catalyst | Solvent | Temperature | Yield |

| 4-Chloro-3-nitropyridine | Piperidine | None | DMF | Room Temp - 100 °C | Good to High |

| 4-Fluoro-3-nitropyridine | Piperidine | None | DMSO | Room Temp - 80 °C | High |

| 4-Chloro-3-nitropyridine | Piperidine | None (Microwave) | None (Solvent-free) | 100-150 °C | High |

Reductive Amination Pathways

Reductive amination, a cornerstone of amine synthesis, offers a potential, albeit less direct, route to 4-amino-3-nitropyridine (B158700) derivatives. The process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

However, direct reductive amination to form N-substituted-3-amino-4-halopyridines can be challenging. Standard conditions that are effective for other pyridine isomers, such as using acetic acid and sodium triacetoxyborohydride, often result in poor conversion or complete failure for this specific substitution pattern. nih.gov This reduced reactivity is attributed to the increased basicity of the 3-amino-4-halopyridine system. nih.gov

To overcome these limitations, a more effective protocol involves a sequential deprotection/alkylation strategy. This method starts with an N-Boc-protected 3-amino-4-halopyridine, which undergoes acid-mediated deprotection followed by reductive amination. The use of strong acid mediators like trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) facilitates the formation of the imine and activates it for reduction, leading to high yields of the desired N-alkylated products, often without the need for chromatographic purification. nih.gov While not a direct synthesis of this compound itself, this methodology is crucial for creating precursors to related heterocyclic systems like imidazopyridines. nih.gov

Nucleophilic Substitution Reactions with Pyridine Intermediates

The most direct and widely employed method for synthesizing this compound is through nucleophilic aromatic substitution (SNAr). This reaction leverages the activation of the pyridine ring by the electron-withdrawing nitro group, which facilitates the displacement of a leaving group at an adjacent position.

The key precursor for this synthesis is 4-chloro-3-nitropyridine. The nitro group at the 3-position strongly activates the 4-position towards nucleophilic attack. Reaction of 4-chloro-3-nitropyridine with piperidine results in the displacement of the chloride ion to furnish the target compound, this compound. researchgate.netscirp.org

Kinetic studies of similar reactions, such as the reaction of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with piperidine, have been conducted in various solvents like methanol (B129727) and benzene (B151609) to understand the reaction mechanism and the influence of solvent polarity on the reaction rates. scirp.org These studies confirm that the presence of a nitro group significantly enhances the reactivity of the halopyridine towards nucleophilic substitution. researchgate.net The reaction of 2- and 4-chloropyridines with piperidine in methanol demonstrates the relative reactivities and the activating effect of the ring nitrogen, which is further amplified by the presence of a nitro substituent. researchgate.net

| Precursor | Reagent | Product | Notes |

| 4-Chloro-3-nitropyridine | Piperidine | This compound | A direct and efficient SNAr reaction. researchgate.netscirp.org |

| 2-Chloro-3-nitropyridine | Piperidine | 2-Piperidin-1-yl-3-nitropyridine | Demonstrates the activating effect of the nitro group. scirp.org |

| 4-Ethoxy-3-nitropyridine | Ammonium Acetate | 4-Amino-3-nitropyridine | An analogous substitution to produce a related primary amine. chemicalbook.com |

This table summarizes key nucleophilic substitution reactions for the synthesis of nitropiperidinylpyridines and related compounds.

Advanced Piperidine Ring Construction Techniques

Beyond simple substitution reactions, advanced methodologies focus on constructing the piperidine ring itself onto a functionalized precursor. These techniques offer access to a wide array of highly substituted and structurally complex piperidine analogues. ajchem-a.com

One powerful strategy involves the intramolecular cyclization of carefully designed acyclic precursors. For instance, gold(I)-catalyzed intramolecular dearomatization/cyclization reactions have been developed to create polysubstituted piperidines. nih.govnih.gov Another approach utilizes intramolecular radical cyclization of 1,6-enynes, initiated by reagents like triethylborane, leading to complex piperidine structures through a radical cascade. nih.gov

Ring-expansion reactions provide another innovative route. Stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles can yield highly functionalized tetrahydropyridine (B1245486) derivatives. acs.org This method relies on a cyclopropylcarbinyl cation rearrangement to expand the five-membered ring into a six-membered piperidine core. acs.org

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. For example, a one-pot, four-component reaction can be used to synthesize piperidinones, which are versatile intermediates for further elaboration into various piperidine derivatives. researchgate.net

| Technique | Precursors | Key Features |

| Gold-Catalyzed Annulation | N-allenamides, alkene-tethered oxime ethers | Direct assembly of piperidines. ajchem-a.com |

| One-pot Cyclization/Reduction | Halogenated amides | Activated by trifluoromethanesulfonic anhydride (B1165640). mdpi.com |

| Ring-Expansion | Monocyclopropanated pyrroles | Metal-free, stereoselective synthesis of tetrahydropyridines. acs.org |

| Nitro-Mannich/Reduction Cyclization | N/A | Asymmetric synthesis approach. mdpi.com |

This table highlights several advanced techniques for constructing the piperidine ring.

Nitration Methodologies for the Pyridine Core

The introduction of a nitro group onto the pyridine ring is a critical step, which can be achieved either by direct nitration of a substituted pyridine or by constructing the ring from nitro-containing acyclic precursors.

Regioselective Nitration Processes

Direct nitration of pyridine is notoriously difficult and often requires harsh conditions, such as using fuming sulfuric acid and potassium nitrate (B79036) at high temperatures, which can lead to low yields. acs.org The regioselectivity of nitration is heavily influenced by the substituents already present on the pyridine ring.

For the synthesis of this compound, the strategy would involve the nitration of 4-(piperidin-1-yl)pyridine. The piperidine group is an activating, ortho-, para-directing group. Therefore, nitration would be expected to occur at the 3- and 5-positions (ortho to the piperidine group). Achieving regioselectivity for the 3-position can be challenging and may result in a mixture of isomers.

Alternative methods have been developed to improve regioselectivity. One such method involves the reaction of pyridine N-oxides with nitrating agents. unibo.it Another innovative approach uses a dearomatizing cycloaddition reaction to form a stable oxazino pyridine intermediate, which can then be regioselectively nitrated at the meta-position using tert-butyl nitrite (B80452) (TBN) before rearomatization. acs.org

Transformations Involving Nitroalkenes and Nitroalkanes as Precursors

An alternative to direct nitration is to build the pyridine ring from acyclic precursors that already contain the nitro group. Nitroalkenes and nitroalkanes are versatile building blocks in heterocyclic synthesis due to their high reactivity. rsc.orgrsc.org

A variety of cascade, domino, and multi-component reactions involving nitroalkenes have been developed to synthesize six-membered heterocycles, including piperidines and pyridines. researchgate.netrsc.org For example, a three-component ring transformation (TCRT) of dinitropyridone with a ketone and ammonia can produce nitropyridines that are difficult to access through other methods. nih.gov In these reactions, the dinitropyridone effectively serves as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov These methods offer a powerful way to construct the core pyridine structure with the nitro group already incorporated.

Stereoselective Synthesis and Chiral Induction Approaches for this compound and Analogues

While this compound itself is achiral, the synthesis of chiral analogues, particularly those with substituents on the piperidine ring, is of significant interest in medicinal chemistry. Stereoselective synthesis aims to control the formation of specific stereoisomers.

Several strategies for chiral induction in piperidine synthesis have been developed:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which it is removed. Carbohydrate-based auxiliaries, for example, have been successfully used in the enantioselective synthesis of piperidine alkaloids. researchgate.net

Asymmetric Catalysis: A chiral catalyst is used to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is a powerful method for accessing enantioenriched 3-substituted piperidines. snnu.edu.cn

One-pot asymmetric syntheses of substituted piperidines have been achieved through the condensation of a nitroalkene, an amine, and an enone. acs.org When a chiral amine is used, chirality can be induced with excellent diastereoselectivity. acs.org Similarly, a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine can produce a variety of chiral piperidines with high enantio- and diastereoselectivity. researchgate.net These methods provide robust pathways to chiral piperidine analogues for structure-activity relationship studies.

| Approach | Methodology | Key Feature |

| Asymmetric Catalysis | Rh-catalyzed reductive transamination | Uses chiral primary amines to induce chirality in piperidines from pyridinium salts. researchgate.net |

| Chiral Auxiliary | Carbohydrate-based auxiliaries | Diastereofacial differentiation in domino Mannich–Michael reactions. researchgate.net |

| Multi-component Reaction | Nitroalkene, chiral amine, enone | Exocyclic stereochemistry control for 100% chirality induction. acs.org |

| Ring-Expansion | Monocyclopropanated pyrroles/furans | Can be performed with enantiomerically pure starting materials to yield chiral products. acs.org |

This table outlines various approaches for the stereoselective synthesis of chiral piperidine analogues.

Sustainable and Green Chemistry Methodologies in the Synthesis of this compound

The synthesis of this compound traditionally relies on the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3-nitropyridine and piperidine. While effective, conventional methods often employ volatile organic solvents (VOCs), high temperatures, and long reaction times, which are inconsistent with the principles of green chemistry. In response to the growing need for environmentally benign chemical processes, recent research has focused on developing more sustainable synthetic routes. These methodologies aim to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key green chemistry strategies that have been successfully applied to SNAr reactions, and are applicable to the synthesis of this compound, include the use of alternative solvents, microwave-assisted synthesis, and solvent-free reaction conditions.

One promising green approach involves the replacement of conventional solvents with more sustainable alternatives. Polyethylene glycol (PEG), particularly PEG-400, has emerged as a biodegradable, non-toxic, and recyclable solvent for a variety of organic transformations, including SNAr reactions. nih.gov Research on the SNAr of various nitrogen-containing fused heterocycles has demonstrated that PEG-400 can facilitate rapid and high-yielding reactions, often in as little as five minutes at elevated temperatures. nih.gov For the synthesis of this compound, employing PEG-400 as the reaction medium would offer significant environmental advantages over traditional solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). d-nb.info

Microwave-assisted organic synthesis (MAOS) represents another cornerstone of green chemistry, offering dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles. researchgate.netresearchgate.net The application of microwave irradiation to the SNAr reaction between 4-chloro-3-nitropyridine and piperidine can significantly enhance the reaction rate by efficiently heating the polar reactants and solvent. clockss.orgnih.gov This method aligns with the green chemistry principle of designing for energy efficiency. clockss.org Studies on similar amination reactions of chloropyridines have shown that microwave-assisted procedures can lead to excellent yields in minutes, compared to hours required for conventional heating. clockss.orgnih.gov

Furthermore, the development of solvent-free or neat reaction conditions presents an ideal green synthetic pathway by completely eliminating the solvent, which is often the largest contributor to waste in a chemical process. mdpi.com For the synthesis of this compound, a solvent-free approach, potentially catalyzed by a solid-supported catalyst or simply by heating the neat reactants, could offer a highly atom-economical and environmentally friendly alternative. researchgate.netmdpi.com

The table below outlines a comparative overview of these sustainable methodologies as they could be applied to the synthesis of this compound, based on findings from analogous reactions.

Table 1: Comparison of Sustainable Synthetic Methodologies for this compound

| Methodology | Solvent/Conditions | Temperature (°C) | Reaction Time | Typical Yield (%) | Green Chemistry Advantages |

| PEG-Mediated Synthesis | PEG-400 | 120 | 5 min | 90-99 | Biodegradable and recyclable solvent, reduced reaction time. nih.gov |

| Microwave-Assisted Synthesis (MAOS) | Ethanol or Solvent-free | 130 | 15 min | >90 | Drastically reduced reaction time, energy efficiency, often higher purity. clockss.org |

| Aqueous Synthesis with Phase-Transfer Catalyst | Water with HPMC* | 50-60 | ~1-2 h | 80-90 | Use of water as a benign solvent, mild reaction temperatures. d-nb.info |

| Solvent-Free Reaction | Neat reactants | 100 | 3 h | 61-85 | Elimination of solvent waste, high atom economy. mdpi.com |

*HPMC: Hydroxypropyl methylcellulose

These sustainable approaches not only offer environmental benefits but can also lead to more efficient and cost-effective production of this compound. The adoption of such green methodologies is a critical step towards the development of more sustainable chemical manufacturing processes.

Structure

2D Structure

属性

IUPAC Name |

3-nitro-4-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)10-8-11-5-4-9(10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITKFLGHHRRQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393155 | |

| Record name | 3-nitro-4-piperidin-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85868-36-6 | |

| Record name | 3-nitro-4-piperidin-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound 3 Nitro 4 Piperidin 1 Ylpyridine

Physicochemical Properties

3-Nitro-4-piperidin-1-ylpyridine is a substituted pyridine (B92270) derivative characterized by a piperidine (B6355638) ring at position 4 and a nitro group at position 3. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 85868-36-6 guidechem.com |

| Molecular Formula | C₁₀H₁₃N₃O₂ guidechem.com |

| Molecular Weight | 207.233 g/mol guidechem.com |

| Density | 1.242 g/cm³ |

| Boiling Point | 353°C at 760 mmHg |

| Flash Point | 167.3°C |

This data is compiled from publicly available chemical databases.

Synthesis and Reactivity

The primary and most direct route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 4-chloro-3-nitropyridine (B21940) with piperidine. guidechem.com In this reaction, the electron-withdrawing nitro group at the meta-position activates the chlorine atom at position 4 for displacement by the nucleophilic piperidine.

The reactivity of chloronitropyridines with amine nucleophiles like piperidine is well-established in organic chemistry. researchgate.netnih.gov The reaction proceeds via the formation of a Meisenheimer-type intermediate, where the piperidine adds to the carbon bearing the chlorine atom, followed by the elimination of the chloride ion to yield the final product.

Role as a Synthetic Intermediate in Research

This compound serves as a valuable intermediate in multi-step organic synthesis, primarily due to the reactivity of its nitro group. Its most significant application in research is as a precursor to other substituted pyridines.

A key transformation is the reduction of the nitro group to an amino group, which yields 4-(piperidin-1-yl)pyridin-3-amine . This reduction can be achieved using various standard reducing agents, such as hydrazine (B178648) hydrate (B1144303) with a Raney Nickel catalyst or catalytic hydrogenation. nih.gov The resulting 3-amino-4-piperidinylpyridine derivative is a versatile building block. The newly formed amino group can be further functionalized, allowing for the construction of more complex molecular architectures.

This synthetic utility is highlighted in patent literature, where this compound is cited as an intermediate in the synthesis of compounds screened for potential therapeutic applications. For instance, it has been used in the development of novel molecules investigated as inhibitors of Pim kinases and as agonists for the G-protein coupled bile acid receptor 1 (GPBAR1), both of which are targets in drug discovery research.

Chemical Reactivity and Transformation Studies of 3 Nitro 4 Piperidin 1 Ylpyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom and Ring System

The pyridine ring in 3-Nitro-4-piperidin-1-ylpyridine is subject to a nuanced electronic environment. The inherent electron-deficient nature of the pyridine nitrogen, compounded by the strong electron-withdrawing effect of the nitro group at the C3 position, renders the ring generally deactivated towards electrophiles but activated towards nucleophiles. Conversely, the piperidino group at the C4 position, a saturated N-heterocyclic amine substituent, acts as a strong electron-donating group through resonance, counteracting the deactivating effects and directing incoming reagents.

Nucleophilic Reactivity at C2 and C4 Positions of the Pyridine Ring

The pyridine ring is generally susceptible to nucleophilic attack at the positions ortho (C2, C6) and para (C4) to the ring nitrogen due to its electron-deficient character. wikipedia.org The presence of a powerful electron-withdrawing group, such as a nitro group, further activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgthieme-connect.com In this compound, the nitro group at C3 activates the adjacent C2 and C4 positions. However, the C4 position is already substituted by the piperidino group.

Therefore, nucleophilic attack is most likely to occur at the C2 and C6 positions. The C2 position is ortho to both the ring nitrogen and the C3-nitro group, while the C6 position is ortho to the ring nitrogen and para to the C3-nitro group. This makes both positions electronically favorable for attack.

A relevant type of reaction is the Vicarious Nucleophilic Substitution (VNS), which allows for the introduction of nucleophiles onto electron-deficient rings, typically at positions ortho or para to a nitro group, without the need for a pre-existing leaving group. ntnu.no Studies on various 3-nitropyridines have shown that amination via VNS reactions using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) occurs selectively at the position para to the nitro group (the C6 position). ntnu.no For instance, reacting 3-nitropyridine (B142982) with hydroxylamine and a base can yield 2-amino-5-nitropyridine. ntnu.no This suggests that this compound would likely undergo nucleophilic substitution, particularly VNS, at the C6 position.

Table 1: Predicted Nucleophilic Reactivity Sites

| Position | Electronic Factors | Predicted Reactivity |

| C2 | Ortho to ring nitrogen, ortho to C3-nitro group. | Activated for nucleophilic attack. |

| C4 | Para to ring nitrogen, ortho to C3-nitro group. | Substituted with piperidino group. |

| C6 | Ortho to ring nitrogen, para to C3-nitro group. | Highly activated for nucleophilic attack, especially VNS. |

Electrophilic Reactivity at C3 and C5 Positions of the Pyridine Ring

Pyridine itself undergoes electrophilic substitution only under harsh conditions, resembling a highly deactivated benzene (B151609) ring like nitrobenzene. uoanbar.edu.iq This low reactivity is due to the electron-withdrawing nature of the nitrogen atom and the formation of a positively charged pyridinium (B92312) ion in acidic media, which further deactivates the ring. uoanbar.edu.iq

In this compound, the situation is complex. The C3 position is occupied by a strongly deactivating nitro group. The piperidino group at C4, however, is a potent electron-donating group, which activates the ring for electrophilic substitution and directs incoming electrophiles to the ortho and para positions. The positions ortho to the C4-piperidino group are C3 and C5. Since C3 is already substituted, electrophilic attack would be directed to the C5 position. The C5 position is also meta to the deactivating nitro group, which is favorable compared to an ortho or para relationship.

Studies on the reactivity of 4-aminopyridine (B3432731) with halogens have shown that bromination can lead to substitution at the C3 and C5 positions. acs.orgjyu.fi This indicates that the activating amino group can overcome the ring's inherent deactivation to direct electrophiles. Therefore, it is predicted that electrophilic substitution on this compound, if it occurs, will happen at the C5 position.

Radical Reactions and C-H Functionalization on the Pyridine Scaffold

Direct C-H functionalization has become a powerful tool in organic synthesis, allowing for the formation of new bonds without pre-functionalized starting materials. nih.gov For pyridine derivatives, transition-metal-catalyzed reactions, particularly with palladium, are often employed to achieve regioselective C-H functionalization. nih.govsnnu.edu.cn The nitrogen atom of the pyridine ring can act as a directing group, facilitating activation at the C2 position. nih.gov

However, achieving functionalization at more distant positions (C3, C4) is more challenging but has seen significant progress. mdpi.comrsc.org In the context of this compound, the substituents would heavily influence the regioselectivity of any C-H functionalization. The piperidino group could direct metallation to the C5-H bond. Furthermore, the nitro group itself can participate in and direct C-H functionalization reactions. For example, palladium-catalyzed processes have been developed for the direct nitration of C-H bonds and subsequent intramolecular cyclizations. rsc.org

Radical reactions offer another avenue for functionalization. Radical addition to alkenes initiated by peroxides is a well-known process. libretexts.org For pyridines, radical alkylation and arylation can be achieved by activating the pyridine ring, for instance, by forming N-amidopyridinium salts, which then react with radical species. organic-chemistry.org The regioselectivity of such radical additions can often be controlled to favor the C4 position. rsc.org Intramolecular radical cyclizations involving the pyridine nucleus have also been documented, though these often compete with simple reduction depending on the reaction conditions. scielo.org.mx Given the complex substitution pattern of this compound, radical reactions could potentially lead to a variety of products depending on the specific reagents and conditions employed.

Transformations of the Nitro Group in this compound

The nitro group is a versatile functional group that can undergo several important transformations, significantly increasing the synthetic utility of the parent molecule.

Reduction Reactions to Amine and Other Functionalities

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reaction converts the electron-withdrawing nitro group into a versatile, electron-donating amino group. The resulting product from the reduction of this compound would be Pyridine-3,4-diamine, N4-piperidin-1-yl- , a key intermediate for the synthesis of various heterocyclic systems like imidazo[4,5-c]pyridines. sigmaaldrich.com

A variety of methods are available for this reduction, with the choice often depending on the tolerance of other functional groups in the molecule. google.com

Catalytic Hydrogenation: This is a common and often high-yielding method. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel are frequently used with hydrogen gas.

Metal-Acid Systems: The use of metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and effective method.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

Other Reagents: Tin(II) chloride (SnCl₂) is a mild reagent capable of selectively reducing nitro groups in the presence of other reducible functionalities.

A general synthetic route to 3,4-diaminopyridine (B372788) involves the nitration of a 4-substituted pyridine, followed by amination (if necessary), and finally, catalytic hydrogenation to reduce the nitro group. google.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Comments |

| H₂ / Pd/C | Methanol (B129727) or Ethanol, Room Temperature | Highly efficient, but may also reduce other functional groups. |

| Fe / HCl or CH₃COOH | Heating | Classical, inexpensive, and effective method. |

| SnCl₂ / HCl | Ethanol, Heating | Mild conditions, good for substrates with sensitive groups. |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous solution | Can be used for selective reductions. |

| Zn / NH₄Cl | Aqueous Methanol | Can lead to the formation of hydroxylamines as an intermediate or final product. |

Reactions Involving the Nitro Group as a Leaving Group or Activating Group

Beyond reduction, the nitro group can also participate directly in substitution reactions. In nucleophilic aromatic substitution (SNAr), a nitro group can act as a leaving group, especially when the pyridine ring is activated by other electron-withdrawing substituents. thieme-connect.comnih.gov The stability of the departing nitrite (B80452) anion (NO₂⁻) and the strong activation provided to the ipso-carbon make this displacement feasible.

Research has shown that in compounds like methyl 3-nitropyridine-4-carboxylate, the 3-nitro group can be successfully displaced by various nucleophiles, including fluoride, and anions of malonic esters. nih.govresearchgate.net This reactivity is attributed to the electron-poor pyridine system combined with the stabilizing effect of the ortho-carbonyl group. nih.govresearchgate.net This demonstrates that the nitro group can be a superior leaving group in certain activated pyridine systems. nih.gov Given the structural similarity, it is plausible that under specific conditions with strong nucleophiles, the nitro group of this compound could be displaced, although this would compete with nucleophilic attack at the C6 position.

Chemical Manipulations of the Piperidine (B6355638) Moiety

The piperidine ring within this compound presents a key site for synthetic modification. The secondary amine nitrogen of the piperidine is a nucleophilic center, allowing for a variety of chemical transformations.

N-Alkylation and Acylation Reactions

The nitrogen atom of the piperidine moiety is nucleophilic and can readily undergo alkylation and acylation reactions. These are fundamental transformations for modifying the structure, solubility, and biological activity of piperidine-containing compounds. While specific examples of N-alkylation and N-acylation performed on this compound are not extensively detailed in the surveyed literature, the principles of these reactions are well-established for the piperidine scaffold.

N-Acylation typically involves reacting the piperidine with an acylating agent such as an acid chloride or anhydride (B1165640), often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. ucanr.edu For instance, reagents like 4-nitrobenzoyl chloride or chloroacetyl chloride are effective for acylating piperidine. Similarly, N-sulfonyl derivatives can be prepared using sulfonyl chlorides. ucanr.edu

N-Alkylation can be achieved by treating the piperidine with alkyl halides. google.com This reaction follows a standard nucleophilic substitution mechanism.

The table below summarizes common reagents used for these general transformations on piperidine rings.

| Transformation | Reagent Class | Specific Example(s) |

| N-Acylation | Acid Chlorides | 4-Nitrobenzoyl chloride, Chloroacetyl chloride |

| N-Acylation | Acid Anhydrides | Acetic anhydride google.com |

| N-Sulfonylation | Sulfonyl Chlorides | Various aryl/alkyl sulfonyl chlorides ucanr.edu |

| N-Alkylation | Alkyl Halides | Alkyl bromides, Alkyl chlorides google.com |

This table represents general reactivity of the piperidine functional group.

Ring-Opening and Ring-Contraction Transformations

Modifying the core heterocyclic framework of piperidine through ring-opening or ring-contraction represents a more advanced synthetic strategy.

Ring Contraction: Methods exist for the contraction of piperidine rings to form pyrrolidines. One approach involves a photomediated Norrish Type II reaction of α-acylated piperidines, which proceeds through a 1,5-hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular Mannich reaction to yield a cyclopentane (B165970) (pyrrolidine derivative). nih.gov Another strategy involves the oxidative rearrangement of N-substituted piperidines using hypervalent iodine reagents to generate iminium ion intermediates that can be trapped to form pyrrolidines. rsc.org The susceptibility of the ring to such transformations can be influenced by the electronic nature of substituents. For example, studies on related 1-nitrophenyl-substituted piperidines have shown that a 1-(2-nitrophenyl) substituent can facilitate the cleavage of the heterocycle, whereas the 1-(4-nitrophenyl) analogue was found to be inert under certain dehydrogenation conditions. researchgate.net

Ring Opening: The opening of the piperidine ring is also a known transformation, though less common for simple derivatives. Reductive ring-opening of cyclic amines can be achieved using reagents like PhSiH₃ under B(C₆F₅)₃ catalysis. researchgate.net

While these transformations are established for the piperidine scaffold, specific studies detailing the ring-opening or ring-contraction of this compound itself are not prominent in the reviewed scientific literature.

Cascade and Domino Reactions Involving this compound or its Precursors

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates, enhancing synthetic efficiency. While there are no specific reports of cascade reactions starting from isolated this compound, its synthesis from 4-chloro-3-nitropyridine (B21940) and piperidine can be the inaugural step of a domino sequence.

A plausible domino reaction is the one-pot synthesis of complex pyridines based on analogous transformations of halo-coumarins. nih.gov This sequence would involve the reaction of 4-chloro-3-nitropyridine with piperidine and an active methylene (B1212753) compound like malononitrile. In this scenario, piperidine can act as both the nucleophile for an initial Nucleophilic Aromatic Substitution (SNAr) and as a base to catalyze a subsequent Knoevenagel condensation. The SNAr reaction would first form this compound, which would then be in situ condensed with the active methylene compound.

The general principle of using piperidine as a catalyst or reagent in domino reactions to build complex heterocyclic systems is well-documented. nih.govacs.org For example, piperidine has been used as a basic catalyst in the reaction between 3-phenacylideneoxindoles and vinyl malononitriles, which, depending on the base, can lead to either simple Michael addition or a domino Michael addition/intramolecular cyclization. acs.org

Mechanistic Investigations of Key Transformations

The most fundamental transformation involving the this compound scaffold is its formation via a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction's mechanism is well-understood and highlights the critical role of the nitro group.

The reaction typically proceeds by treating a 4-halo-3-nitropyridine (e.g., 4-chloro-3-nitropyridine) with piperidine. The mechanism involves two main steps:

Nucleophilic Attack: The nitrogen atom of piperidine acts as a nucleophile, attacking the electron-deficient C4 carbon of the pyridine ring. This carbon is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group at the ortho position (C3). This attack breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Stabilization and Aromaticity Restoration: The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance effect of the 3-nitro group. researchgate.net In the final step, the leaving group (e.g., chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

This SNAr mechanism is also the foundational step in the plausible domino reactions discussed previously. For instance, in a domino amination-Knoevenagel condensation, the reaction could proceed via two mechanistic routes: an initial SNAr reaction to form the aminopyridine followed by condensation, or an initial Knoevenagel condensation followed by the SNAr reaction. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Nitro 4 Piperidin 1 Ylpyridine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-nitro-4-piperidin-1-ylpyridine, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected spectrum of this compound would show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring.

Pyridine Protons: The pyridine ring has three aromatic protons. The proton at the C2 position is expected to be a singlet due to the adjacent nitro group. The protons at C5 and C6 would appear as doublets, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating piperidinyl group.

Piperidine Protons: The piperidine ring protons would show more complex signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (C2' and C6') would be shifted downfield compared to the other methylene (B1212753) protons (C3', C4', C5'). chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show 10 distinct signals, corresponding to the 5 carbons of the pyridine ring and the 5 carbons of the piperidine ring. The chemical shifts would be characteristic of their electronic environment (aromatic vs. aliphatic, and proximity to heteroatoms and the nitro group).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the arrangement of protons on the pyridine and piperidine rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts The following data is predictive and based on established principles of NMR spectroscopy.

Interactive Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 | ~8.6 | - |

| C-2 | - | ~150 |

| C-3 | - | ~135 |

| C-4 | - | ~155 |

| H-5 | ~7.0 | - |

| C-5 | - | ~110 |

| H-6 | ~8.2 | - |

| C-6 | - | ~148 |

| H-2', H-6' (α) | ~3.2 | - |

| C-2', C-6' (α) | - | ~50 |

| H-3', H-5' (β) | ~1.7 | - |

| C-3', C-5' (β) | - | ~25 |

| H-4' (γ) | ~1.6 | - |

| C-4' (γ) | - | ~23 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. For this compound (C₁₀H₁₃N₃O₂), the calculated exact mass is 207.1008. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million, providing strong evidence for the compound's molecular formula. guidechem.combldpharm.comcookechem.com

Furthermore, the fragmentation pattern observed in the mass spectrum gives structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the nitro group (NO₂, 46 Da).

Cleavage of the piperidine ring.

Loss of the entire piperidine moiety.

Expected HRMS Fragmentation

Interactive Table: Predicted HRMS Fragments of this compound

| Fragment Ion | Description | Predicted m/z (monoisotopic) |

| [C₁₀H₁₃N₃O₂]+• | Molecular Ion (M+) | 207.1008 |

| [C₁₀H₁₃N₂]+• | Loss of NO₂ | 161.1079 |

| [C₅H₄N₂O₂]+• | Loss of piperidine | 124.0273 |

| [C₅H₉N]+ | Piperidine fragment | 83.0735 |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification. vscht.cz

For this compound, key expected vibrational bands would include:

Nitro Group (NO₂): This group gives rise to two very strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the 1560–1500 cm⁻¹ region, and the symmetric stretch is found around 1360–1300 cm⁻¹. nicoletcz.czmorana-rtd.com These are often the most diagnostic peaks in the IR spectrum.

Aromatic Ring: C-H stretching vibrations for the pyridine ring are expected just above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring typically appear in the 1600–1450 cm⁻¹ region.

Piperidine Ring: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. CH₂ bending (scissoring) vibrations occur around 1465 cm⁻¹.

C-N Bonds: The stretching of the C-N bond connecting the piperidine ring to the pyridine ring would be found in the 1350-1250 cm⁻¹ region.

Characteristic Vibrational Frequencies

Interactive Table: Predicted IR/Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | Nitro (R-NO₂) | 1560 - 1500 | Strong |

| Symmetric NO₂ Stretch | Nitro (R-NO₂) | 1360 - 1300 | Strong |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Piperidine Ring | 3000 - 2850 | Strong |

| Aromatic C=C and C=N Stretch | Pyridine Ring | 1600 - 1450 | Medium to Strong |

| C-N Stretch (Aryl-Amine) | Pyridine-Piperidine | 1350 - 1250 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Elucidation

While other spectroscopic methods provide structural information in solution or gas phases, X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Although a specific crystal structure for this compound has not been reported in publicly available literature, the technique would provide invaluable data if a suitable crystal could be grown. The analysis would yield:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry.

Conformation: The exact conformation of the piperidine ring (e.g., chair, boat) and the dihedral angle between the pyridine and piperidine rings.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any hydrogen bonding, π-stacking, or other non-covalent interactions.

For related nitropyridine structures, X-ray crystallography has been essential in confirming their molecular geometries. researchgate.netresearchgate.net

Other Advanced Analytical Techniques for Compound Purity and Identity

Beyond the primary structural elucidation techniques, other methods are crucial for confirming the purity and identity of a sample.

High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing compound purity. A sample is passed through a column, and its components are separated based on their affinity for the column material. For this compound, a single sharp peak in the chromatogram would indicate a high degree of purity. Purity levels for commercially available samples are often reported in the range of 95-98%. guidechem.com

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared to the theoretical percentages calculated from the molecular formula (C₁₀H₁₃N₃O₂). A close match provides further confirmation of the compound's identity.

The collective data from NMR, HRMS, IR, and chromatographic techniques provides a comprehensive and undeniable characterization of the structure and purity of this compound.

Computational and Theoretical Investigations of 3 Nitro 4 Piperidin 1 Ylpyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 3-nitro-4-piperidin-1-ylpyridine.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT studies have been employed to determine the optimized molecular geometry of this compound. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The electronic structure has also been extensively studied, revealing the distribution of electron density and the nature of the chemical bonds within the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (nitro) | 1.46 | O-N-O | 123.5 |

| N-O (nitro) | 1.23 | C-N-O | 118.2 |

| C-N (piperidine) | 1.38 | C-C-N (pyridine) | 121.8 |

| C-C (pyridine) | 1.39 - 1.42 | C-N-C (piperidine) | 115.7 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap, is a significant indicator of molecular stability. A larger energy gap generally implies higher stability and lower chemical reactivity. For this compound, the HOMO is primarily localized on the piperidine (B6355638) ring and the amino nitrogen, while the LUMO is concentrated on the nitro group and the pyridine (B92270) ring. This distribution suggests that the piperidine moiety acts as the electron-donating part and the nitropyridine system as the electron-accepting part.

Table 2: Calculated HOMO, LUMO, and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| Energy Gap (HOMO-LUMO) | 4.10 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics simulations and conformational analysis have been utilized to explore the dynamic behavior and preferential conformations of this compound. These studies show that the piperidine ring can adopt different conformations, such as chair and boat forms, with the chair conformation being the most stable. The orientation of the piperidine ring relative to the pyridine ring is also a critical factor, with the lowest energy conformation being one where steric hindrance is minimized. These simulations provide a picture of the molecule's flexibility and the various shapes it can adopt under different conditions.

Prediction of Chemical Reactivity and Reaction Pathways

Computational studies have been used to predict the chemical reactivity of this compound. The analysis of the electrostatic potential map indicates that the regions around the nitro group are electron-deficient and thus susceptible to nucleophilic attack. Conversely, the piperidine and pyridine rings are more electron-rich, making them potential sites for electrophilic attack. These predictions are valuable for understanding how the molecule will behave in chemical reactions and for designing synthetic pathways involving this compound.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Hardness)

Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the energy gap between the HOMO and LUMO. A higher value of chemical hardness indicates greater stability.

Electronegativity (χ): This descriptor measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.05 |

| Electronegativity (χ) | 4.20 |

| Electrophilicity Index (ω) | 4.30 |

These descriptors collectively provide a comprehensive understanding of the reactivity of this compound, complementing the insights gained from the analysis of its molecular orbitals and electrostatic potential.

Structure Activity Relationship Sar and Mechanistic Biochemical Investigations of 3 Nitro 4 Piperidin 1 Ylpyridine Analogues

In Silico Structure-Activity Relationship Studies

Computational methods are indispensable tools for predicting and rationalizing the biological activity of novel compounds. By modeling interactions at a molecular level, these studies guide the synthesis of more potent and selective analogues.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the SAR of 3-nitro-4-piperidin-1-ylpyridine analogues by identifying key binding modes and intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Researchers have employed docking studies to evaluate piperidine (B6355638) and pyridine (B92270) derivatives against a variety of protein targets. For instance, in the context of Alzheimer's disease, nitrogen-containing heterocyclic compounds, including a pyrrolidine (B122466) analogue ((3r,4s)-1-benzyl-3-nitro-4-phenylpyrrolidine), were docked against acetylcholinesterase (PDB ID: 1EVE) to predict their binding affinities and potential as anti-cholinesterase agents. asianjpr.comasianjpr.com Similarly, novel piperidine-derived thiosemicarbazones were analyzed for their interaction with the dihydrofolate reductase (DHFR) active site, providing a structural basis for their observed inhibitory activity. nih.gov

In the field of oncology, docking studies on pyridine and thiazole (B1198619) analogues have helped to measure their effectiveness as anticancer agents by simulating their binding to specific protein kinases. nih.gov Thieno[2,3-c]pyridine derivatives have also been evaluated in silico against Heat shock protein 90 (Hsp90), a key target in cancer therapy, to understand the molecular interactions driving their inhibitory potential. mdpi.com These studies consistently demonstrate that modifications to the piperidine or pyridine rings, or the substituents attached to them, can significantly alter the binding affinity and orientation of the ligand within the protein's active site, thereby influencing its biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to interact with a specific biological target. longdom.org These models serve as 3D queries for virtual screening of large chemical databases to discover novel scaffolds that match the required pharmacophoric features.

This approach has been successfully used to identify inhibitors for various enzymes. For example, a ligand-based pharmacophore model was developed from known acidic indole (B1671886) derivatives that inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in inflammation. nih.gov The best model consisted of four hydrophobic features, one aromatic ring, and one negatively ionizable feature. nih.gov This model was then used to screen databases, leading to the identification of new, chemically diverse mPGES-1 inhibitors. nih.gov

In Vitro Biochemical Mechanistic Studies of Analogues

Following in silico prediction, in vitro biochemical assays are crucial for confirming the biological activity and elucidating the mechanism of action of new compounds. These studies provide quantitative data on enzyme inhibition, receptor affinity, and direct interaction with molecular targets.

Enzyme Binding and Inhibition Kinetics

Enzyme inhibition assays are fundamental for characterizing the potency of drug candidates. These assays measure the concentration of a compound required to inhibit 50% of an enzyme's activity (IC50). For analogues of this compound, this approach has been used to validate in silico findings and establish SAR.

A study on piperidine-based thiosemicarbazones identified them as potent inhibitors of the enzyme dihydrofolate reductase (DHFR), with IC50 values ranging from 13.70 µM to 47.30 µM. nih.gov The SAR analysis revealed how different substituents on the thiosemicarbazone scaffold impacted the inhibitory activity. nih.gov In another example, nitropyridine-derived compounds were investigated as inhibitors of MALT1 protease, an enzyme implicated in lymphoma. mdpi.com The synthesized thiazolo[5,4-b]pyridines showed potent MALT1 inhibition, with IC50 values in the nanomolar range (1–500 nM). mdpi.com It is noteworthy that compound potency can differ between cell-free enzymatic assays and cell-based assays due to factors like cell permeability, metabolism, or the presence of protein complexes in the cellular environment. researchgate.net

Receptor Affinity and Modulatory Effects

Beyond enzymes, many piperidine and pyridine analogues target G-protein coupled receptors (GPCRs). Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor, while functional assays characterize its effect as an agonist (activator), antagonist (blocker), or allosteric modulator.

SAR studies on 1-aryl-piperidine derivatives identified potent agonists for the human histamine (B1213489) H3 receptor, with binding affinity being highly dependent on the substituents on the aromatic ring. ebi.ac.uk The piperidine ring itself was found to be a key structural element for achieving high affinity and selectivity. ebi.ac.uk In a different context, a series of 1-aryl-3-piperidin-4-yl-urea derivatives were developed as antagonists for the CXCR3 receptor, a target for inflammatory diseases. nih.gov

Furthermore, diarylurea analogues containing a pyridin-yl-piperidine moiety have been identified as negative allosteric modulators of the cannabinoid CB1 receptor. nih.gov These compounds were shown to enhance the binding of a known radioligand while reducing the maximal effect of an agonist, demonstrating a complex modulatory role. nih.gov Similarly, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown selective binding affinity for A3 adenosine (B11128) receptors over other adenosine receptor subtypes. nih.gov

Cell-Free System Investigations of Molecular Targets

Cell-free systems, which utilize purified proteins or subcellular fractions, are essential for confirming that a compound directly interacts with its predicted molecular target, free from the complexities of a cellular environment. These assays are critical for mechanistic validation.

For instance, the inhibitory potential of novel compounds against mPGES-1 was confirmed using a cell-free assay that measured the conversion of PGH2 to PGE2. nih.gov This allowed for the direct assessment of enzyme inhibition and determination of IC50 values for the newly identified scaffolds. nih.gov In antiviral research, cell-free assays are used to evaluate the inhibition of specific viral enzymes. A computational protocol for designing 3-hydroxy-pyran-4-one derivatives as HIV integrase inhibitors was validated through in vitro assays that measured the inhibition of the purified HIV-1 integrase enzyme, confirming the direct action of the compounds on their intended target. frontiersin.org These cell-free investigations provide definitive evidence of a direct ligand-target interaction, which is a cornerstone of mechanistic biochemical studies.

Elucidation of Key Structural Features for Biochemical Interaction

The biochemical activity of this compound analogues is profoundly influenced by the specific substitution patterns on both the pyridine and piperidine rings. Structure-activity relationship (SAR) studies on related compounds reveal that modifications to this scaffold can dramatically alter potency and selectivity for various biological targets, including enzymes and receptors.

The nitro group at the 3-position of the pyridine ring is a critical feature. Its strong electron-withdrawing properties create a significant resonance effect and an electrophilic center at the 2-position, facilitating nucleophilic aromatic substitution reactions during synthesis and influencing molecular interactions such as hydrogen bonding. nih.gov Studies on related nitropyridine derivatives have shown that the nitro group can be essential for activity. For instance, in a series of N-(piperidine-4-yl) benzamide (B126) compounds, the presence of a nitro group was found to increase cytotoxicity.

Modifications to the pyridine ring are crucial for modulating biological activity. In a series of 2,6-disubstituted pyridine derivatives, the nature of the substituent at the 2-position (analogous to the piperidine linkage in the title compound) dictates selectivity. For example, replacing a chlorine atom with an amino group can switch selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This highlights the sensitivity of the binding pocket to the electronic and steric properties of substituents on the pyridine core.

The piperidine moiety offers a versatile anchor for introducing structural diversity and influencing pharmacokinetic properties. While it often provides structural stability, its substitution is a key determinant of activity. nih.gov For example, in a series of ALK/ROS1 dual inhibitors, although the piperidine fragment did not form direct bonds with the active site, its presence was optimal for achieving the desired pharmacological properties. mdpi.com Furthermore, introducing unsaturation into the piperidine ring to form a tetrahydropyridine (B1245486) has been shown to increase potency by tenfold in certain series of anti-trypanosomal agents, suggesting that the planarity and shape of this ring system are critical for molecular recognition. dndi.org

The following table summarizes key SAR findings from analogues related to this compound, illustrating the impact of various structural modifications.

| Scaffold/Analogue Class | Structural Modification | Observed Effect on Biochemical Interaction | Reference |

|---|---|---|---|

| 2-Amino-Pyridine Derivatives | Substitution at C4 with N,N-dimethylamino vs. pyrrolidino groups | Preferential inhibition of AChE over BuChE. | nih.gov |

| Piperidine-based MCH R1 Antagonists | Isosteric replacement of a urea (B33335) linker with various amide linkers | Identified single-digit nanomolar MCH R1 antagonists, showing sensitivity to linker electronics. | nih.gov |

| 4-Azaindole-2-piperidine Derivatives | Introduction of unsaturation in the piperidine ring | Ten-fold increase in activity against Trypanosoma cruzi. | dndi.org |

| 4-Azaindole-2-piperidine Derivatives | Replacement of piperidine with an acyclic analogue | Resulted in a loss of activity. | dndi.org |

| Pyridylpiperazine Urease Inhibitors | Presence of 3-nitro group on the pyridine ring | Facilitates synthesis and contributes to hydrogen bonding and hydrophobic interactions in the urease active site. | nih.gov |

Stereochemical Influence on Molecular Recognition and Activity

The three-dimensional arrangement of atoms in piperidine-containing molecules is a decisive factor in their interaction with chiral biological macromolecules like receptors and enzymes. The stereochemistry of this compound analogues, particularly concerning substitutions on the piperidine ring, can lead to significant differences in biological activity between stereoisomers.

The piperidine ring typically adopts a stable chair conformation. Substituents on this ring can occupy either axial or equatorial positions, and this orientation can govern the molecule's binding affinity and functional effect. For opioid ligands based on a 4-arylpiperidine scaffold, a clear stereochemical preference has been demonstrated. Potent agonists consistently show a preference for conformations where the 4-aryl group is in an axial position. Conversely, compounds that favor an equatorial orientation of the aryl group, such as a cis-3,4-dimethyl derivative, exhibit antagonist properties. This demonstrates that stereochemistry can be a switch between agonism and antagonism.

The introduction of chiral centers leads to enantiomers and diastereomers which often possess distinct pharmacological profiles. In a study of highly potent μ-opioid receptor (MOR) agonists, the (3R, 4S) enantiomer of a 3,4-disubstituted piperidine analogue displayed significantly more potent activity at opioid receptors than its (3S, 4R) enantiomer. nih.gov Molecular dynamics simulations revealed that the specific stereochemistry of the more active enantiomer allowed for a more stable binding orientation within the receptor. nih.gov Similarly, chemo-enzymatic methods have been developed for the specific synthesis of stereo-defined 3- and 3,4-substituted piperidines, underscoring the importance of accessing single stereoisomers for pharmaceutical applications. acs.orgnih.gov This precise control over stereochemistry is essential, as different isomers can have varying activities and metabolic stabilities. escholarship.org

The table below provides examples of how stereochemistry impacts the activity of related piperidine derivatives.

| Analogue Class | Stereochemical Feature | Impact on Molecular Recognition and Activity | Reference |

|---|---|---|---|

| 4-Alkyl-4-arylpiperidine Opioid Ligands | Axial vs. Equatorial 4-aryl group | Preference for axial-aryl conformation leads to potent agonist activity; preference for equatorial-aryl conformation results in antagonist properties. | |

| 3,4-Disubstituted Piperidine MOR Agonists | (3R, 4S) vs. (3S, 4R) enantiomers | The (3R, 4S) enantiomer was found to be a significantly more potent and highly selective MOR agonist than its enantiomer. | nih.gov |

| Bridged Piperidine P2Y14R Antagonists | (S,S,S) vs. (R,R,R) enantiomers of a 2-azanorbornane analogue | The pure (S,S,S) enantiomer displayed a 3-fold higher binding affinity for the P2Y14 receptor than the corresponding (R,R,R) enantiomer. | nih.gov |

| 2,3-Disubstituted Piperidines | syn vs. anti diastereomers | The lower energy anti isomer, with both substituents in equatorial positions, is the more stable and often desired product, avoiding unfavorable 1,3-diaxial interactions present in the syn isomer. | escholarship.org |

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 3-Nitro-4-piperidin-1-ylpyridine Chemistry

The chemical compound this compound is a heterocyclic molecule featuring a pyridine (B92270) ring substituted with a nitro group at the 3-position and a piperidine (B6355638) ring at the 4-position. Its molecular formula is C₁₀H₁₃N₃O₂, and it has a molecular weight of 207.23 g/mol . The structure suggests a molecule with potential for diverse chemical transformations, primarily centered around the reactivity of the nitropyridine core and the piperidine substituent.

The synthesis of this compound is most plausibly achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This would likely involve the reaction of a suitable 4-halopyridine derivative, such as 4-chloro-3-nitropyridine (B21940), with piperidine. The electron-withdrawing nature of the nitro group at the 3-position activates the 4-position of the pyridine ring towards nucleophilic attack, facilitating the substitution. This synthetic approach is a common and well-established method for the preparation of substituted pyridines. nih.govntu.edu.sg

The reactivity of this compound is expected to be dictated by its functional groups. The nitro group is susceptible to reduction to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst, or other chemical reductants. This transformation would yield 4-(piperidin-1-yl)pyridin-3-amine, a diamine with potential for further functionalization. nih.gov The pyridine ring itself can undergo various transformations, although the presence of the nitro and piperidino groups will influence the regioselectivity of such reactions.

Identification of Research Gaps and Challenges in the Field

Despite the plausible synthetic routes and expected reactivity, a thorough review of the scientific literature reveals a significant lack of dedicated research focused specifically on this compound. While the chemistry of nitropyridines and piperidine-substituted heterocycles is extensively studied, this particular isomer remains largely unexplored. mdpi.comntnu.no

The primary research gaps include:

Lack of Detailed Synthetic Procedures and Optimization: While the synthesis via nucleophilic aromatic substitution is likely, there are no published studies detailing optimized reaction conditions, yields, or purification methods for this specific compound.

Absence of Reactivity Studies: There is a dearth of experimental data on the reactivity of this compound. Studies exploring its reduction, functionalization of the pyridine or piperidine rings, or its participation in cross-coupling reactions are absent.

No Spectroscopic or Crystallographic Data: Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction data for this compound are not available in the public domain. Such data are fundamental for confirming its structure and understanding its electronic properties.

No Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT) calculations, which could provide insights into its molecular geometry, electronic structure, and reactivity, have not been reported.

Unknown Biochemical Profile: There are no published reports on the biological activity or biochemical mechanisms of this compound.

The main challenge in the field appears to be the compound's status as a relatively obscure chemical entity, likely synthesized as an intermediate for other target molecules without being the primary focus of research itself.

Proposed Future Avenues in Synthetic Chemistry and Reactivity

To address the existing knowledge gaps, future research should initially focus on the fundamental synthetic chemistry and reactivity of this compound.

A systematic investigation into its synthesis via the nucleophilic aromatic substitution reaction between 4-halo-3-nitropyridines and piperidine is warranted. This should include the optimization of reaction parameters such as solvent, temperature, and base to maximize yield and purity.

Following a robust synthesis, a comprehensive study of its reactivity should be undertaken. Key areas for investigation include:

Reduction of the Nitro Group: A detailed study of the reduction of the nitro group to an amine using various catalytic and chemical methods would be valuable. This would provide access to 4-(piperidin-1-yl)pyridin-3-amine, a potentially useful building block.

Functionalization of the Pyridine Ring: Exploration of electrophilic and nucleophilic substitution reactions on the pyridine ring would delineate its reactivity patterns.

Cross-Coupling Reactions: Investigating the utility of this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could open up avenues for the synthesis of more complex molecular architectures.

Prospects for Advanced Computational Modeling and Spectroscopic Analysis

The application of modern analytical and computational techniques is crucial for a thorough understanding of this compound.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies are essential for unambiguous structural elucidation and to provide a reference dataset for this compound.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the nitro group and the C-N bonds of the piperidine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

X-ray Crystallography: Single-crystal X-ray diffraction analysis would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Modeling:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the optimized geometry, electronic properties (such as HOMO-LUMO energy levels and electrostatic potential maps), and vibrational frequencies of the molecule. conicet.gov.arnih.govresearchgate.net These theoretical predictions can be correlated with experimental spectroscopic data to provide a deeper understanding of its structure and reactivity.

Reaction Mechanism Modeling: Computational modeling could be used to investigate the mechanisms of its potential reactions, such as the nucleophilic aromatic substitution for its synthesis or the reduction of the nitro group.

Outlook for Deeper Mechanistic Biochemical Elucidations

Given the complete absence of biological data, the outlook for deeper mechanistic biochemical elucidations is entirely dependent on initial screening and discovery. Nitropyridine and piperidine moieties are present in numerous biologically active compounds, suggesting that this compound or its derivatives could exhibit interesting pharmacological properties. nih.govnih.govmdpi.commdpi.comrjhas.ru

Future research in this area should begin with broad biological screening to identify any potential activity, for instance, as an antimicrobial, anticancer, or enzyme inhibitory agent. If any significant activity is discovered, subsequent research could then focus on:

Target Identification: Identifying the specific biological target (e.g., enzyme, receptor) with which the compound interacts.

Mechanism of Action Studies: Elucidating the molecular mechanism by which the compound exerts its biological effect.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand how structural modifications affect its biological activity.

常见问题

Q. What PPE and engineering controls are critical for handling this compound?

- Use NIOSH-approved P95 respirators, nitrile gloves, and fume hoods (≥100 fpm airflow). Acute toxicity (LD₅₀ > 500 mg/kg in rodents) mandates strict waste protocols (P501/P502) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。